molecular formula C6H3BCl2F3K B063695 Potassium (2,4-dichlorophenyl)trifluoroborate CAS No. 192863-38-0

Potassium (2,4-dichlorophenyl)trifluoroborate

Cat. No. B063695
CAS RN: 192863-38-0
M. Wt: 252.9 g/mol
InChI Key: MASOPVJEJIORDH-UHFFFAOYSA-N
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Description

Potassium (2,4-dichlorophenyl)trifluoroborate is a chemical compound with the formula C₆H₃BCl₂F₃K . It is a white to off-white powder or crystals . The molecular weight of this compound is 252.9 g/mol .


Molecular Structure Analysis

The molecular structure of Potassium (2,4-dichlorophenyl)trifluoroborate consists of a boron atom bonded to three fluorine atoms and a 2,4-dichlorophenyl group . The potassium ion is associated with the trifluoroborate group .


Chemical Reactions Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are often used in Suzuki Cross-Coupling reactions as potent boronic acid surrogates .


Physical And Chemical Properties Analysis

Potassium (2,4-dichlorophenyl)trifluoroborate is a white to off-white powder or crystals . It has a molecular weight of 252.9 g/mol . The melting point of this compound is between 98 and 104 °C .

Safety and Hazards

This compound is classified as a warning under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Potassium trifluoroborates, including Potassium (2,4-dichlorophenyl)trifluoroborate, are gaining interest in the field of organic synthesis due to their stability and reactivity . They are expected to find increasing use in various chemical transformations, including cross-coupling reactions .

Mechanism of Action

Target of Action

Potassium (2,4-dichlorophenyl)trifluoroborate is a type of organoboron reagent Organoboron compounds are generally known to interact with various biological targets, often acting as nucleophilic coupling partners in metal-catalyzed cross-coupling reactions .

Mode of Action

The mode of action of Potassium (2,4-dichlorophenyl)trifluoroborate involves its use as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . These reactions are most commonly catalyzed by metals such as copper, rhodium, nickel, or palladium . The compound’s interaction with its targets leads to the formation of new carbon-carbon bonds, which can result in the synthesis of a wide range of organic compounds .

Biochemical Pathways

The compound’s role in cross-coupling reactions suggests that it may influence a variety of biochemical pathways, particularly those involving the synthesis of organic compounds .

Pharmacokinetics

As an organoboron compound, it is expected to have unique pharmacokinetic properties that influence its bioavailability .

Result of Action

The molecular and cellular effects of Potassium (2,4-dichlorophenyl)trifluoroborate’s action are largely dependent on the specific reactions it is involved in. As a nucleophilic coupling partner in cross-coupling reactions, the compound can facilitate the formation of new carbon-carbon bonds, leading to the synthesis of a wide range of organic compounds .

Action Environment

The action of Potassium (2,4-dichlorophenyl)trifluoroborate can be influenced by various environmental factors. For instance, the compound is known to be moisture- and air-stable, and is remarkably compliant with strong oxidative conditions . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as humidity, oxygen levels, and the presence of oxidizing agents .

properties

IUPAC Name

potassium;(2,4-dichlorophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BCl2F3.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASOPVJEJIORDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=C(C=C1)Cl)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BCl2F3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635467
Record name Potassium (2,4-dichlorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (2,4-dichlorophenyl)trifluoroborate

CAS RN

192863-38-0
Record name Potassium (2,4-dichlorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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